
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators and has been found to exhibit a variety of biological activities.
Wirkmechanismus
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide exerts its biological effects by binding to S1P receptors, which are expressed on various cell types, including lymphocytes, endothelial cells, and smooth muscle cells. By binding to these receptors, this compound induces their internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes and preventing their migration to peripheral tissues. This mechanism of action is thought to underlie the immunomodulatory and anti-inflammatory effects of this compound.
Biochemical and physiological effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including modulation of lymphocyte trafficking, inhibition of angiogenesis, induction of apoptosis, and regulation of immune responses. These effects are mediated by the binding of this compound to S1P receptors and the subsequent modulation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide in lab experiments is its well-established mechanism of action and biological effects. This allows for the precise manipulation of lymphocyte trafficking and immune responses, which can be useful in studying various diseases and immunological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment. Careful consideration must be given to the experimental conditions and the potential risks associated with this compound treatment.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other cell types and signaling pathways, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the immunomodulatory and anti-inflammatory effects of this compound, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide involves several steps, starting with the reaction of 2-fluorobenzaldehyde with 4-octoxyphenylmagnesium bromide to obtain the corresponding alcohol. This alcohol is then reacted with cyanoacetic acid to form a cyanoester, which is further reacted with 2-fluoroaniline to obtain the desired product. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been found to reduce the frequency of relapses and delay the progression of disability. In cancer, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In transplant rejection, this compound has been found to prevent the rejection of transplanted organs by inhibiting lymphocyte trafficking.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(4-octoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c1-2-3-4-5-6-9-16-29-21-14-12-19(13-15-21)17-20(18-26)24(28)27-23-11-8-7-10-22(23)25/h7-8,10-15,17H,2-6,9,16H2,1H3,(H,27,28)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJNNURLXSWWIX-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

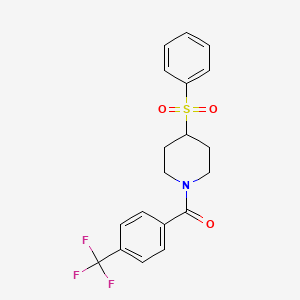
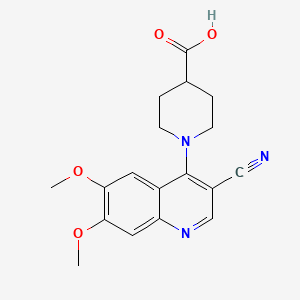
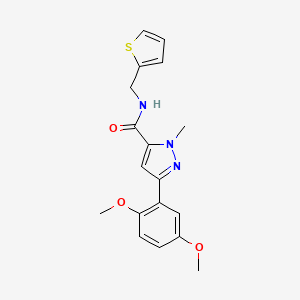

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)

![[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2865728.png)
![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)
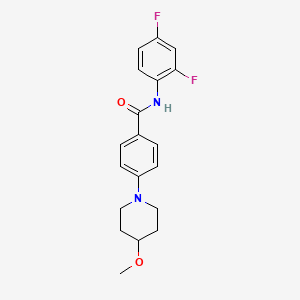
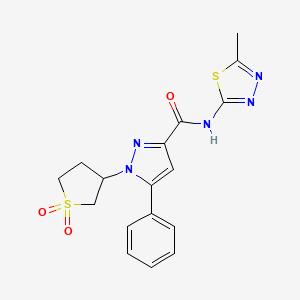
![2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2865740.png)
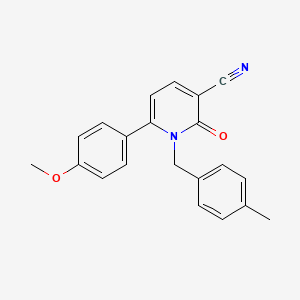
phenyl]methylidene})amine](/img/structure/B2865742.png)